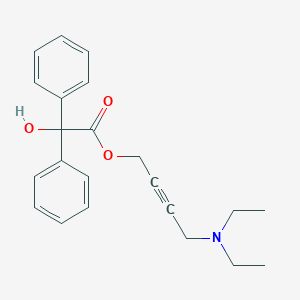

alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Description

Properties

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGLNZUXAWIXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164268 | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14943-53-4 | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Descyclohexyl-alpha-phenyl Oxybutynin synthesis pathway

An In-depth Technical Guide to the Synthesis of α-Descyclohexyl-α-phenyl Oxybutynin

Introduction

α-Descyclohexyl-α-phenyl Oxybutynin, known systematically as 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate, is a significant analogue and a specified impurity (Impurity B) of Oxybutynin, a widely used anticholinergic agent for treating overactive bladder.[1][2] Understanding its synthesis is crucial for researchers in drug development, process chemistry, and quality control for the purposes of impurity profiling, reference standard preparation, and exploring structure-activity relationships (SAR) within this class of compounds.

This guide provides a comprehensive overview of the logical and field-proven synthetic pathways to α-descyclohexyl-α-phenyl oxybutynin. We will deconstruct the molecule to its primary precursors, detail their individual syntheses, and explore the core coupling reactions, explaining the causality behind the selection of specific reagents and conditions.

Retrosynthetic Analysis

A retrosynthetic approach to α-descyclohexyl-α-phenyl oxybutynin reveals a convergent synthesis strategy. The central ester linkage is the most logical point for disconnection, breaking the molecule down into two key synthons: an acidic component and an alcohol component.

-

Disconnection of the Ester Bond: This leads to 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) and 4-(diethylamino)-2-butyn-1-ol . This convergent approach is efficient as it allows for the independent synthesis and purification of the two main fragments before the final coupling step.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the final coupling reaction hinges on the efficient preparation of high-purity precursors.

Preparation of 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

While commercially available, understanding the synthesis of benzilic acid provides context. The most classic and reliable method is the benzilic acid rearrangement of benzil.

-

Mechanism Insight: This reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy-carboxylic acid. It is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. The subsequent rearrangement of the phenyl group is the key step, driven by the formation of a stable carboxylate.

Experimental Protocol: Benzilic Acid Rearrangement

-

Reaction Setup: In a round-bottom flask, dissolve benzil in a suitable solvent like ethanol or dioxane.

-

Reagent Addition: Add an aqueous solution of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Heating: Heat the mixture under reflux. The progress of the reaction can be monitored by the dissolution of the benzil and a color change.

-

Work-up: After cooling, the reaction mixture is diluted with water. Acidification with a strong mineral acid (e.g., hydrochloric acid) precipitates the benzilic acid.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from hot water or an ethanol/water mixture.

Preparation of 4-(Diethylamino)-2-butyn-1-ol

This key propargyl alcohol derivative is efficiently synthesized via the Mannich reaction , a cornerstone of amine alkylation.[3]

-

Mechanism Insight: The Mannich reaction is a three-component condensation involving an active hydrogen compound (propargyl alcohol), formaldehyde, and a secondary amine (diethylamine). The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate (diethylaminomethyl cation), which is then attacked by the nucleophilic terminal acetylide of propargyl alcohol. The choice of diethylamine hydrochloride is often preferred for ease of handling and to control the pH of the reaction medium.

Experimental Protocol: Mannich Reaction

-

Reaction Setup: A flask is charged with propargyl alcohol, paraformaldehyde, and diethylamine (often as the hydrochloride salt) in a suitable solvent such as dioxane or methanol.[4][5]

-

Catalysis: A catalytic amount of a copper (I) salt (e.g., CuCl) is sometimes added to facilitate the reaction, though it can proceed without it. A small amount of acid is also used.[5]

-

Heating: The mixture is heated under reflux for several hours.[5]

-

Work-up: The reaction mixture is cooled and made alkaline with a base (e.g., NaOH solution) to neutralize the hydrochloride and liberate the free amine.

-

Extraction & Purification: The product is extracted into an organic solvent like ether. The combined organic layers are dried and the solvent is removed. The crude 4-(diethylamino)-2-butyn-1-ol is then purified by vacuum distillation.

Core Synthesis: Coupling of Precursors

The final step involves forming the ester bond between the two prepared fragments. Several effective methods can be employed, each with distinct advantages and considerations.

Caption: Overview of synthetic coupling strategies.

Method A: Base-Catalyzed Transesterification

This method is a robust and scalable approach, often used in industrial settings. It involves the reaction of an ester of benzilic acid (e.g., methyl benzilate) with 4-(diethylamino)-2-butyn-1-ol.

-

Causality: The reaction is driven by the removal of a volatile alcohol (methanol), shifting the equilibrium towards the product. A strong base catalyst, such as sodium methoxide, is required to deprotonate the alcohol, forming a more potent nucleophile (alkoxide) that attacks the carbonyl carbon of the methyl ester.

Experimental Protocol: Transesterification

-

Preparation: Methyl 2-hydroxy-2,2-diphenylacetate (methyl benzilate) is prepared by standard Fischer esterification of benzilic acid with methanol and an acid catalyst.

-

Reaction Setup: A flask equipped for distillation is charged with methyl benzilate, 4-(diethylamino)-2-butyn-1-ol, and a catalytic amount of sodium methoxide in a high-boiling inert solvent like toluene or n-heptane.[4][6]

-

Reaction Conditions: The mixture is heated to a temperature sufficient to distill off the methanol byproduct (typically 95-110°C), driving the reaction to completion.[4]

-

Work-up: After cooling, the reaction mixture is washed with water to remove the catalyst and any unreacted alcohol.

-

Purification: The organic layer is dried and concentrated. The resulting crude product can be purified by column chromatography or by forming a hydrochloride salt and recrystallizing.

Method B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for esterification under mild, neutral conditions, particularly valuable for sensitive substrates.[7][8][9]

-

Expertise & Causality: This reaction's elegance lies in its activation of the alcohol, not the carboxylic acid. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) form a phosphonium adduct.[7][10] The alcohol then attacks this adduct, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate of benzilic acid, acting as the nucleophile, then displaces the activated alcohol via an Sₙ2 mechanism. This results in a clean inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the achiral 4-(diethylamino)-2-butyn-1-ol. The primary advantage is the ability to perform the reaction at low temperatures, preserving delicate functional groups.

Experimental Protocol: Mitsunobu Esterification

-

Reaction Setup: In a flask under an inert atmosphere (e.g., argon), dissolve benzilic acid, 4-(diethylamino)-2-butyn-1-ol, and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF).[7]

-

Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of DEAD or DIAD (diisopropyl azodicarboxylate) in THF dropwise. An exothermic reaction is typically observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates completion.

-

Work-up & Purification: The main challenge of the Mitsunobu reaction is the removal of byproducts: triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.

Quantitative Data Summary

| Method | Key Reagents | Catalyst/Mediator | Temperature | Typical Yield | Key Considerations |

| Transesterification | Methyl benzilate, 4-(diethylamino)-2-butyn-1-ol | Sodium Methoxide | 95-110°C | Good to Excellent | Scalable; requires removal of volatile alcohol. |

| Mitsunobu Reaction | Benzilic acid, 4-(diethylamino)-2-butyn-1-ol | PPh₃, DEAD/DIAD | 0°C to RT | Good to Excellent | Mild conditions; byproduct removal can be challenging. |

| Acid Chloride Route | Benziloyl chloride, 4-(diethylamino)-2-butyn-1-ol | Tertiary Amine Base | 0°C to RT | Variable | Requires handling of moisture-sensitive acid chloride. |

Characterization

Confirmation of the final product's identity and purity is essential.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the two phenyl rings, the diethylamino group, and the alkynyl protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. The molecular formula is C₂₂H₂₅NO₃ with a molecular weight of 351.44 g/mol .[1]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to quantify it against a reference standard.

Conclusion

The synthesis of α-descyclohexyl-α-phenyl oxybutynin is most effectively achieved through a convergent strategy involving the esterification of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) and 4-(diethylamino)-2-butyn-1-ol. While several coupling methods are viable, base-catalyzed transesterification offers a robust and scalable route suitable for larger quantities. The Mitsunobu reaction provides a milder alternative, ideal for laboratory-scale synthesis where avoiding high temperatures is paramount. A thorough understanding of these pathways, from precursor preparation to final purification, is indispensable for professionals in the pharmaceutical sciences.

References

-

PubMed. (n.d.). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Retrieved from [Link]

-

Vanden Eynde, J. J., & Humpen, M. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 811-827. Retrieved from [Link]

-

Gpatindia. (2020, May 4). OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4918064, alpha-Descyclohexyl-alpha-phenyl oxybutynin. Retrieved from [Link]

-

Welch, W. M., et al. (1990). Analogues of Oxybutynin. Synthesis and Antimuscarinic and Bladder Activity of Some Substituted 7-Amino-l-hydroxy-5-heptyn-2-ones and Related Compounds. Journal of Medicinal Chemistry, 33(4), 1163-1168. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of deuterated (S)-oxybutynin analogs 1. Retrieved from [Link]

- Google Patents. (n.d.). WO2009122429A2 - Crystalline oxybutynin and process for preparing the same.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72941994, alpha-Desphenyl-alpha-cyclohexenyl oxybutynin. Retrieved from [Link]

-

ResearchGate. (2023, October 15). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]

- Google Patents. (n.d.). US6310220B1 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters.

- Google Patents. (n.d.). EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters.

-

ResearchGate. (2023, September 20). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

The Merck Index Online. (n.d.). Oxybutynin. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4634, Oxybutynin. Retrieved from [Link]

- Google Patents. (n.d.). CZ296056B6 - Process for preparing oxybutynin.

-

U.S. Food and Drug Administration. (n.d.). DITROPAN (oxybutynin chloride) Tablets. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

ScienceDirect. (2010). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176483542, Oxybutynin impurity A CRS. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

Sources

- 1. This compound | C22H25NO3 | CID 4918064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. a-Descyclohexyl-a-phenyl Oxybutynin | LGC Standards [lgcstandards.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. atlanchimpharma.com [atlanchimpharma.com]

An In-depth Technical Guide to α-Descyclohexyl-α-phenyl Oxybutynin: Structure, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the pharmaceutical landscape, the purity and comprehensive characterization of active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. Oxybutynin, a widely used anticholinergic agent for the treatment of overactive bladder, is no exception. Its synthesis and degradation can give rise to various related substances and impurities that require meticulous identification and control. This technical guide provides an in-depth exploration of a key related substance: α-Descyclohexyl-α-phenyl Oxybutynin, also known as the Diphenyl Analogue of Oxybutynin or Oxybutynin EP Impurity B.

This document delves into the chemical architecture, physicochemical properties, and the analytical methodologies requisite for the precise identification and quantification of this specific impurity. The insights provided herein are intended to support researchers, quality control analysts, and drug development professionals in establishing robust control strategies for Oxybutynin and its related compounds.

Chemical Structure and Nomenclature

α-Descyclohexyl-α-phenyl Oxybutynin is a structural analogue of Oxybutynin where the cyclohexyl group is replaced by a second phenyl group. This seemingly minor modification significantly alters the molecule's spatial arrangement and physicochemical properties.

-

IUPAC Name: 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate[1]

-

Synonyms: Diphenyl Analogue of Oxybutynin, Oxybutynin EP Impurity B[1][2]

-

Molecular Formula: C₂₂H₂₅NO₃[1]

-

Molecular Weight: 351.44 g/mol [1]

The core structure features a diphenylglycolic acid (benzilic acid) moiety esterified with 4-(diethylamino)-2-butyn-1-ol. The presence of the tertiary amine and the hydroxyl group are key functional features influencing its chemical behavior.

Caption: Chemical structure of α-Descyclohexyl-α-phenyl Oxybutynin.

Physicochemical Properties

The physical and chemical properties of α-Descyclohexyl-α-phenyl Oxybutynin are crucial for its isolation, characterization, and for understanding its behavior as an impurity in Oxybutynin drug products.

| Property | Value | Source(s) |

| Appearance | Off-White Solid | [1] |

| Molecular Formula | C₂₂H₂₅NO₃ | [1] |

| Molecular Weight | 351.44 g/mol | [1] |

| CAS Number | 14943-53-4 | [1][3] |

| Solubility | Soluble in Methanol, DMSO | [1] |

| Purity (by HPLC) | >95% (typical for reference standards) | [1] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis Pathway and Formation as an Impurity

The presence of α-Descyclohexyl-α-phenyl Oxybutynin as an impurity in Oxybutynin is primarily linked to the synthetic route of the API. The synthesis of Oxybutynin typically involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol.

The formation of the diphenyl analogue impurity can be logically attributed to the presence of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) as an impurity in the 2-cyclohexyl-2-hydroxy-2-phenylacetic acid starting material. Benzilic acid can arise from an incomplete reaction or side reactions during the synthesis of the primary acidic intermediate.

Proposed Synthetic Protocol for α-Descyclohexyl-α-phenyl Oxybutynin (for reference standard preparation):

This protocol is based on the established synthesis of Oxybutynin, with modifications to the starting materials.

Step 1: Synthesis of 2-hydroxy-2,2-diphenylacetic acid (Benzilic Acid)

Benzilic acid can be prepared via the benzilic acid rearrangement of benzil. This is a classic organic reaction where benzil is treated with a strong base, such as potassium hydroxide, followed by acidification.[4]

-

Dissolve benzil in a suitable solvent such as ethanol or dioxane.

-

Add a solution of potassium hydroxide in water or ethanol.

-

Heat the mixture under reflux for a specified period.

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the benzilic acid.

-

Filter, wash with cold water, and recrystallize from a suitable solvent to obtain pure benzilic acid.

Step 2: Esterification of Benzilic Acid with 4-(diethylamino)-2-butyn-1-ol

This step is analogous to the final step in Oxybutynin synthesis.

-

In a round-bottom flask, combine benzilic acid, 4-(diethylamino)-2-butyn-1-ol, and a suitable solvent (e.g., toluene).

-

Add an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted acid and the catalyst.

-

Wash with brine and dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude α-Descyclohexyl-α-phenyl Oxybutynin by column chromatography or recrystallization to yield the final product.

Caption: Proposed synthesis workflow for α-Descyclohexyl-α-phenyl Oxybutynin.

Analytical Methodologies

The detection and quantification of α-Descyclohexyl-α-phenyl Oxybutynin in Oxybutynin API and formulations are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

Stability-Indicating Reversed-Phase HPLC Method:

A robust stability-indicating HPLC method is essential to separate α-Descyclohexyl-α-phenyl Oxybutynin from the active ingredient, other impurities, and degradation products. The following method is adapted from published literature on the analysis of Oxybutynin and its related substances.[5]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Primesil-C18 (150 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Water : Acetonitrile : Triethylamine (690:310:2, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 45 °C |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes (to ensure elution of all impurities) |

Sample and Standard Preparation:

-

Standard Solution: Prepare a standard solution of α-Descyclohexyl-α-phenyl Oxybutynin reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sample Solution: Accurately weigh and dissolve the Oxybutynin sample in the diluent to a known concentration.

-

System Suitability: Inject a system suitability solution containing both Oxybutynin and α-Descyclohexyl-α-phenyl Oxybutynin to ensure adequate resolution between the two peaks.

Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Caption: General workflow for the HPLC analysis of α-Descyclohexyl-α-phenyl Oxybutynin.

Spectroscopic Characterization

While detailed spectra are not publicly available, a certificate of analysis for a reference standard of α-Descyclohexyl-α-phenyl Oxybutynin confirms that its ¹H-NMR and Mass Spectrometry data are consistent with its proposed structure.[3]

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups, the diethylamino group (triplet and quartet), the methylene protons adjacent to the ester and alkyne functionalities, and the hydroxyl proton. The absence of signals corresponding to a cyclohexyl group would be a key differentiating feature from Oxybutynin.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (or a protonated molecule in ESI-MS) corresponding to the molecular weight of 351.44 g/mol . Fragmentation patterns would likely involve cleavage of the ester bond and loss of the diethylamino group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), the carbon-carbon triple bond (C≡C stretch), and the aromatic rings (C=C and C-H stretches).

Conclusion

α-Descyclohexyl-α-phenyl Oxybutynin is a critical process-related impurity of Oxybutynin that requires careful monitoring and control. A thorough understanding of its chemical structure, properties, and origin is essential for the development of robust analytical methods and effective purification strategies. The information presented in this guide, including the proposed synthetic route for reference standard preparation and the detailed HPLC methodology, provides a solid foundation for researchers and drug development professionals to ensure the quality and safety of Oxybutynin-containing pharmaceutical products. The continued application of sound scientific principles and rigorous analytical techniques is indispensable in the ongoing effort to deliver safe and effective medicines.

References

-

European Journal of Pharmaceutical and Medical Research. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. Retrieved from [Link]

-

Allmpus. (n.d.). Oxybutynin EP Impurity B / Diphenyl Analogue of Oxybutynin. Retrieved from [Link]

- Natraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 435-441.

- Avula, S., et al. (2011).

- Mamatha, J., Devanna, N., & Sandya Rani, J. (2017). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. International Journal of Advances in Science Engineering and Technology, 5(1), 125-131.

- Certificate of Analysis. (2025, December 28). Oxybutynin EP Impurity B.

- MDPI. (2023).

-

U.S. Food and Drug Administration. (2011). Pharmacology Review(s) - 202513Orig1s000. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Physico-chemical properties of oxybutynin. Retrieved from [Link]

- Google Patents. (n.d.). WO2009122429A2 - Crystalline oxybutynin and process for preparing the same.

-

Wikipedia. (n.d.). Benzilic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Oxybutynin Hydrochloride and its Impurities. Retrieved from [Link]

Sources

A Technical Guide to the Mechanism of Action of Oxybutynin and Its Impurities

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin is a cornerstone therapy for overactive bladder (OAB), prized for its efficacy in managing symptoms of urinary urgency, frequency, and incontinence.[1][2] As a synthetic tertiary amine, its therapeutic utility is well-documented.[3][4] However, the clinical profile of oxybutynin is not solely defined by the parent molecule. It undergoes extensive metabolism, and its formulation contains various process-related substances. The resulting impurities, particularly its active metabolites, significantly contribute to both its therapeutic window and its adverse effect profile.

This guide provides an in-depth analysis of the mechanisms of action for oxybutynin and its principal impurities. Moving beyond a simple description of its primary pharmacology, we will explore the metabolic pathways that generate key impurities, dissect their individual pharmacological activities, and infer the potential actions of less-characterized substances based on established structure-activity relationships (SAR). Furthermore, this document furnishes detailed experimental protocols for the comprehensive characterization of these compounds, offering a framework for rigorous scientific investigation in drug development and quality control.

Part 1: The Core Pharmacology of Oxybutynin

Oxybutynin exerts its primary therapeutic effect through a dual mechanism: direct antispasmodic action on smooth muscle and competitive antagonism of muscarinic acetylcholine (ACh) receptors.[5][6] While it shows activity at M1, M2, and M3 receptor subtypes, its efficacy in OAB is largely attributed to the blockade of M3 receptors located on the detrusor muscle of the bladder.[3][7]

Acetylcholine released from parasympathetic nerves normally binds to these M3 receptors, initiating a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium (Ca2+) concentrations, causing detrusor muscle contraction.

Oxybutynin, by competitively binding to these M3 receptors, prevents ACh from initiating this cascade, leading to smooth muscle relaxation.[5] This action increases bladder capacity, diminishes the frequency of involuntary detrusor contractions, and delays the initial urge to void.[6] Additionally, oxybutynin possesses weak local anesthetic properties, which may contribute to its overall clinical effect.[8][9]

Part 2: Metabolic Fate of Oxybutynin – The Genesis of Key Impurities

Orally administered oxybutynin is characterized by low bioavailability (~6%) due to extensive first-pass metabolism in the gut wall and liver.[10][11] This metabolic process is primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, and results in the formation of several impurities, some of which are pharmacologically significant.[10][]

The principal metabolic pathways are:

-

N-Deethylation: The removal of an ethyl group from the tertiary amine, producing the primary active metabolite, N-desethyloxybutynin (Oxy-DE).[13]

-

Ester Hydrolysis: Cleavage of the ester bond to form phenylcyclohexylglycolic acid (PCGA), which is pharmacologically inactive.[10][14]

-

N-Oxidation: Oxidation of the tertiary amine to form an N-oxide (Oxy-NO), which can then rearrange to an enaminoketone (Oxy-EK). This pathway is a more recently identified route of clearance.[13]

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of an impurity for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Prepare cell membranes from stable cell lines individually expressing one of the five human muscarinic receptor subtypes (e.g., CHO or HEK-293 cells).

-

Radioligand Selection: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the [³H]-NMS radioligand (typically at its KD concentration), and varying concentrations of the test impurity (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the impurity concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. [15]

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine if an impurity acts as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular Ca²⁺ concentration. [16]3. Agonist Mode: Add serial dilutions of the test impurity to the wells and measure the fluorescent signal over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates Ca²⁺ mobilization and agonist activity.

-

Antagonist Mode: To test for antagonism, pre-incubate the cells with serial dilutions of the test impurity for a set period (e.g., 15-30 minutes). Then, add a fixed concentration of a known muscarinic agonist (e.g., acetylcholine or carbachol, typically at its EC80 concentration).

-

Data Analysis:

-

Agonist: Plot the change in fluorescence against the log of the impurity concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

-

Antagonist: Plot the inhibition of the agonist response against the log of the impurity concentration to calculate the IC50 value, which indicates the antagonist potency. [16]

-

Conclusion

The mechanism of action of oxybutynin is a multifaceted topic where the parent drug's activity is significantly modulated by its impurities. The primary metabolite, N-desethyloxybutynin, is a potent muscarinic antagonist in its own right, contributing substantially to both the therapeutic effects and the common anticholinergic side effects of the orally administered drug. [1][17]Other metabolites, such as PCGA and the enaminoketone Oxy-EK, have been shown to be pharmacologically inactive at muscarinic receptors, representing detoxification pathways. [10][13]For process-related impurities, a robust understanding of structure-activity relationships can guide initial assessments, but their true mechanistic profiles can only be confirmed through rigorous empirical testing. The experimental protocols detailed in this guide provide a validated pathway for researchers to elucidate the affinity and functional activity of these compounds, ensuring a comprehensive understanding of the drug product's overall safety and efficacy profile.

References

- Vertex AI Search. (2025). Pharmacology of Oxybutynin; Mechanism of action, Pharmacokinetics, Uses, Effects.

-

PubMed. (n.d.). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxybutynin. Retrieved from [Link]

-

Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved from [Link]

- Dr.Oracle. (2025). What is the mechanism of action of oxybutynin?.

- Patsnap Synapse. (2024). What is the mechanism of Oxybutynin Chloride?.

-

PharmaCompass.com. (n.d.). Oxybutynin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of new muscarinic antagonists. Retrieved from [Link]

-

accessdata.fda.gov. (n.d.). (oxybutynin chloride) Tablets and Syrup DESCRIPTION. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Retrieved from [Link]

-

NIH. (2023). Oxybutynin - StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

NIH. (n.d.). Oxybutynin | C22H31NO3 | CID 4634 - PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]

-

Acute Porphyria Drugs. (n.d.). G04BD04 - Oxybutynin. Retrieved from [Link]

- Pharmacy 180. (n.d.).

- JoVE. (2025).

- Benchchem. (n.d.). The Structure-Activity Relationship of (S)-Tricyclamol: A Guide for Muscarinic Receptor Antagonist Development.

- ResearchGate. (2025). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays.

- Benchchem. (n.d.).

-

PubMed. (n.d.). In vitro muscarinic receptor radioligand-binding assays. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Oxybutynin-impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). oxybutynin hydrochloride and its Impurities. Retrieved from [Link]

-

PubMed. (n.d.). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Retrieved from [Link]

-

accessdata.fda.gov. (n.d.). Pharmacology Review(s). Retrieved from [Link]

- ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.

-

ACS Publications. (n.d.). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays | Analytical Chemistry. Retrieved from [Link]

- dailymed.nlm.nih.gov. (2021). Oxybutynin Chloride Tablets 5 mg, USP.

-

Slideshare. (n.d.). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. Retrieved from [Link]

-

accessdata.fda.gov. (2012). 202211s000. Retrieved from [Link]

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

-

NIH. (n.d.). Oxybutynin Hydrochloride | C22H32ClNO3 | CID 91505 - PubChem. Retrieved from [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry..

- USP-NF. (2017). Oxybutynin Chloride Extended-Release Tablets.

Sources

- 1. Oxybutynin - Wikipedia [en.wikipedia.org]

- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]

- 4. Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. droracle.ai [droracle.ai]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]

- 9. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. mdpi.com [mdpi.com]

- 13. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

pharmacological profile of alpha-Descyclohexyl-alpha-phenyl Oxybutynin

An In-depth Technical Guide to the Pharmacological Profile of Oxybutynin and its Principal Active Metabolite

Introduction: Deconstructing Oxybutynin's Metabolic Fingerprint

Oxybutynin is a cornerstone anticholinergic agent for the management of overactive bladder (OAB), prized for its ability to quell involuntary detrusor muscle contractions.[1][2][3] Its therapeutic action is not solely attributable to the parent compound; upon administration, oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system (CYP3A4) in the liver and gut wall.[1][4][5] This process generates a complex profile of metabolites, chief among them being N-desethyloxybutynin (DEO) , a pharmacologically active species that significantly contributes to both the therapeutic efficacy and the adverse effect profile of the parent drug.[2][5][6][7]

Another major, yet pharmacologically inactive, metabolic product is phenylcyclohexylglycolic acid , which results from the hydrolysis of the ester linkage in oxybutynin.[5][8] While the nomenclature "alpha-Descyclohexyl-alpha-phenyl Oxybutynin" is not standard in literature, it could be interpreted as referring to this inactive acidic metabolite. However, a meaningful pharmacological investigation must focus on the active moieties. Therefore, this guide provides a comprehensive profile of oxybutynin and its principal active metabolite, N-desethyloxybutynin (DEO), which together define the drug's clinical effects.

Pharmacodynamics: The Mechanism of Muscarinic Antagonism

The primary mechanism of action for both oxybutynin and DEO is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors.[2][8][9] This blockade relaxes the detrusor smooth muscle of the bladder, thereby increasing bladder capacity, reducing the frequency of uninhibited contractions, and delaying the initial urge to void.[2][5][10]

Oxybutynin and its metabolites exhibit affinity for all five muscarinic receptor subtypes (M1-M5), but show a degree of selectivity for M1 and M3 receptors.[11] The M3 receptor is the primary target in the bladder responsible for mediating detrusor contraction.[12] However, the antagonism of M1 receptors in the central nervous system and M3 receptors in salivary glands is linked to common side effects like cognitive impairment and dry mouth, respectively.[12][13]

Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher affinity. Studies comparing oxybutynin and DEO reveal nuanced differences in their receptor binding profiles across various tissues. Notably, DEO often shows a higher affinity for muscarinic receptors in the parotid (salivary) gland compared to the bladder, which is believed to be a primary reason for the pronounced dry mouth effect seen with oral oxybutynin formulations.[7][13][14]

| Compound | Tissue/Receptor | pKi / Ki Value | Source |

| N-desethyloxybutynin (DEO) | Human Bladder (mAChRs) | pKi: 8.2 | [15] |

| N-desethyloxybutynin (DEO) | Human Parotid Gland (mAChRs) | pKi: 8.7 | [15] |

| Oxybutynin | Human M2 Receptor Subtype | Lower affinity vs. M3 | [14] |

| Oxybutynin | Human M3 Receptor Subtype | Higher affinity vs. M2 | [14] |

| N-desethyloxybutynin (DEO) | Human M2 Receptor Subtype | Lower affinity vs. M3 | [14] |

| N-desethyloxybutynin (DEO) | Human M3 Receptor Subtype | Higher affinity vs. M2 | [14] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Pharmacokinetics: The Journey from Parent Drug to Active Metabolite

The clinical pharmacology of oxybutynin is dominated by its pharmacokinetic profile, particularly its extensive first-pass metabolism.

-

Absorption and Bioavailability : After oral administration, oxybutynin is rapidly absorbed, but its absolute bioavailability is low, averaging around 6%.[2][16] This is due to the significant pre-systemic clearance in the liver and gut wall.[4]

-

Metabolism : CYP3A4 is the primary enzyme responsible for metabolizing oxybutynin.[1][5] The two main pathways are N-deethylation to form the active DEO and ester hydrolysis to form the inactive phenylcyclohexylglycolic acid.[5][8][17]

-

Parent vs. Metabolite Exposure : A critical consequence of this metabolic pathway is that following oral administration, plasma concentrations of the active metabolite DEO can be 5 to 12 times greater than those of the parent oxybutynin.[4][11] This high DEO-to-oxybutynin ratio is a key factor in the drug's overall effect profile.

-

Formulation-Dependent Pharmacokinetics : Different formulations of oxybutynin are designed specifically to alter this pharmacokinetic profile.

-

Immediate-Release (IR) Oral : Leads to rapid absorption and high peak levels of both oxybutynin and DEO, contributing to a higher incidence of side effects.[1] The half-life is approximately 2 to 3 hours.[2][16]

-

Extended-Release (ER) Oral : Utilizes systems like osmotic pressure to deliver the drug over 24 hours.[2][10] This results in lower, more stable plasma concentrations, minimizing peak-related side effects.[10] The half-life is extended to about 13 hours.[1]

-

Transdermal Patch/Gel : Bypassing the gastrointestinal tract and liver avoids first-pass metabolism.[9] This results in a much lower DEO-to-oxybutynin ratio, which is associated with a reduced incidence of anticholinergic side effects like dry mouth.[7]

-

Caption: Metabolic pathways of oral vs. transdermal oxybutynin.

Experimental Protocols for Pharmacological Characterization

To characterize the pharmacological profile of a compound like oxybutynin or its metabolites, a series of validated in vitro and in vivo assays are required.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.

Methodology:

-

Tissue/Cell Preparation: Prepare membrane homogenates from tissues expressing the target receptors (e.g., rat bladder, human parotid gland) or from cell lines engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, or M3).[14]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).[14][18]

-

Competition: Add increasing concentrations of the unlabeled test compound (e.g., DEO) to compete with the radioligand for receptor binding sites.

-

Separation: After incubation reaches equilibrium, rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Assessment of Anticholinergic Activity (Salivation Inhibition)

This in vivo assay measures a functional physiological outcome of muscarinic receptor blockade.

Objective: To determine the potency of a test compound in inhibiting pilocarpine-induced salivation in rats, a functional measure of antimuscarinic activity in salivary glands.[18]

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Compound Administration: Administer the test compound (e.g., DEO or oxybutynin) intravenously at various doses. A control group receives the vehicle.[18]

-

Salivation Induction: After a set period (e.g., 15 minutes), administer a subcutaneous injection of pilocarpine, a muscarinic agonist, to induce salivation.

-

Sample Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls into the rat's mouth for a fixed duration (e.g., 15 minutes).

-

Quantification: Remove the cotton balls and re-weigh them to determine the mass of saliva secreted.

-

Data Analysis: Calculate the percentage inhibition of salivation for each dose group relative to the vehicle control. Determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).

Conclusion and Future Directions

The pharmacological profile of oxybutynin is a classic example of how a parent drug and its active metabolite collaborate to produce a clinical effect. The primary active metabolite, N-desethyloxybutynin (DEO), is not merely a byproduct but a potent antimuscarinic agent that plays a dominant role in both the therapeutic actions and the side-effect profile, particularly following oral administration.[6][12] Understanding the distinct pharmacokinetic and pharmacodynamic properties of both oxybutynin and DEO has been instrumental in the development of advanced formulations, such as extended-release and transdermal systems, designed to optimize efficacy while minimizing adverse effects by modulating the parent-to-metabolite ratio.[12] Future research in this area may focus on developing even more peripherally selective muscarinic antagonists that spare CNS and salivary receptors, or on novel delivery systems that further refine the pharmacokinetic profile to enhance the therapeutic window.

References

- Vertex AI Search. (2025). Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- PubMed. (n.d.). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone.

- NIH National Center for Biotechnology Information. (2023). Oxybutynin - StatPearls.

- MDPI. (n.d.). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations.

- PubMed. (n.d.). The pharmacokinetics of oxybutynin in man.

- Acute Porphyria Drugs Database. (n.d.). G04BD04 - Oxybutynin.

- PubMed Central. (n.d.). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder.

- PubMed. (n.d.). In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin.

- Wikipedia. (n.d.). Oxybutynin.

- MedchemExpress.com. (n.d.). N-Desethyloxybutynin hydrochloride | Metabolite of Oxybutynin.

- PubMed. (n.d.). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder.

- RxList. (n.d.). Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings.

- PubMed Central. (n.d.). α1-Adrenoceptors and muscarinic receptors in voiding function – binding characteristics of therapeutic agents in relation to the pharmacokinetics.

- Dr.Oracle. (2025). What is the mechanism of action of oxybutynin?.

- PubMed Central. (n.d.). Oxybutynin: an overview of the available formulations.

- Drugs.com. (2025). Oxybutynin Monograph for Professionals.

- PubChem - NIH. (n.d.). Oxybutynin | C22H31NO3 | CID 4634.

- accessdata.fda.gov. (n.d.). DITROPAN XL® (oxybutynin chloride) Extended Release Tablets.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. G04BD04 - Oxybutynin [drugsporphyria.net]

- 5. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Oxybutynin - Wikipedia [en.wikipedia.org]

- 7. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxybutynin Monograph for Professionals - Drugs.com [drugs.com]

- 9. droracle.ai [droracle.ai]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. α1-Adrenoceptors and muscarinic receptors in voiding function – binding characteristics of therapeutic agents in relation to the pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The pharmacokinetics of oxybutynin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of alpha-Descyclohexyl-alpha-phenyl Oxybutynin

An In-Depth Technical Guide to the Solubility and Stability of alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Introduction

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's physicochemical properties is paramount to ensuring the safety, efficacy, and quality of the final drug product. This guide focuses on this compound, a known impurity and metabolite of Oxybutynin.[1] Oxybutynin is an anticholinergic medication used to treat overactive bladder.[2][3] The characterization of its related substances, such as this compound, is a critical regulatory requirement for establishing impurity profiles and ensuring product stability.

This document provides a detailed exploration of the core physicochemical attributes that dictate the behavior of this compound: its solubility and stability. As drug development professionals, understanding these parameters allows us to design robust formulations, establish appropriate storage conditions, and develop reliable analytical methods for quality control. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their evaluation, and discuss the interpretation of the resulting data.

Physicochemical Characterization

A molecule's fundamental identity is the key to predicting its behavior. The structural features of this compound provide the initial clues to its solubility and potential degradation pathways.

-

Molecular Structure: 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate[1]

-

Molecular Formula: C₂₂H₂₅NO₃[1]

-

Molecular Weight: 351.4 g/mol [1]

The structure reveals two key functional groups that govern its properties:

-

Tertiary Amine (-N(CH₂CH₃)₂): This basic group suggests that the molecule's aqueous solubility will be highly dependent on pH. It will be protonated and more soluble in acidic conditions.

-

Ester Linkage (-COO-): The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, representing a primary potential degradation pathway.

Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and its processability during formulation. For an impurity, understanding its solubility is essential for purification, analytical method development, and assessing its potential to precipitate in a drug product.

Theoretical Framework: pH-Dependent Solubility

The solubility of ionizable compounds like this compound is governed by the Henderson-Hasselbalch equation. The tertiary amine group will be protonated at pH values below its pKa, forming a more water-soluble salt. Conversely, at pH values above its pKa, it will exist predominantly as the less soluble free base. This behavior is directly analogous to the parent compound, Oxybutynin, which is readily soluble in water and acids but relatively insoluble in alkalis.[4] Studies on intravesical solutions of Oxybutynin have confirmed that its solubility in aqueous solution is inversely related to pH, with acidic conditions significantly enhancing both solubility and stability.[5][6]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement across a physiologically and pharmaceutically relevant pH range.

Objective: To determine the concentration of a saturated solution of the compound at various pH levels.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., HCl/KCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8) covering the desired pH range.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow equilibrium to be reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.[7]

-

pH Verification: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.

Data Summary: Solubility Profile

The following table presents an example of how solubility data for this compound would be structured.

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Ethanol | Acetonitrile |

| Solubility (mg/mL) | > 50 | 15.2 | 0.8 | < 0.1 | Freely Soluble | Soluble |

| Classification | Very Soluble | Soluble | Sparingly Soluble | Practically Insoluble | - | - |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

Caption: A flowchart of the shake-flask method for aqueous solubility.

Stability Profiling and Forced Degradation

Stability testing is the cornerstone of ensuring that a drug substance or product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[8][9]

Theoretical Framework: Degradation Pathways

Based on the structure of this compound, the following degradation pathways are most probable:

-

Hydrolysis: The ester functional group is the most labile part of the molecule. It can undergo hydrolysis under both acidic and basic conditions, cleaving the molecule into 2-hydroxy-2,2-diphenylacetic acid and 4-(diethylamino)but-2-yn-1-ol.

-

Oxidation: While less obvious, other parts of the molecule, such as the tertiary amine, could be susceptible to oxidation.

-

Photolysis: Aromatic systems can absorb UV light, potentially leading to photolytic degradation.

-

Thermolysis: Exposure to high temperatures can provide the energy needed to break chemical bonds, leading to thermal degradation.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for stress testing as recommended by ICH guidelines.[8] The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is challenged appropriately.[9]

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.

General Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.[9]

Methodology:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature and monitor at specified time points (e.g., 30 min, 1h, 2h). Base-catalyzed hydrolysis is often much faster than acid-catalyzed.

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and monitor over several hours (e.g., 2, 4, 8, 24 hours).

-

Dilute samples directly for HPLC analysis at each time point.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

Expose the stock solution to heat (e.g., 60°C) in a sealed vial.

-

Analyze samples at various time points.

-

-

Photolytic Degradation (ICH Q1B):

-

Expose the solid compound and the stock solution to a light source providing both UV and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Analyze samples after exposure, alongside a dark control sample stored under the same conditions.

-

Analytical Monitoring: All stressed samples should be analyzed using a validated stability-indicating RP-HPLC method. The method must be capable of separating the intact compound from all process-related impurities and generated degradation products.[7]

Data Summary: Forced Degradation Results

The results of the stress testing are typically summarized in a table format.

| Stress Condition | Duration | % Assay of Main Peak | % Degradation | Major Degradation Products (RT) |

| 0.1 M HCl | 24 hours @ 60°C | 88.5% | 11.5% | DP1 (4.2 min) |

| 0.1 M NaOH | 2 hours @ RT | 85.2% | 14.8% | DP1 (4.2 min) |

| 3% H₂O₂ | 24 hours @ RT | 96.1% | 3.9% | Minor peaks observed |

| Thermal (Solid) | 48 hours @ 80°C | 99.2% | 0.8% | No significant degradation |

| Photolytic | ICH Q1B | 98.7% | 1.3% | No significant degradation |

Visualization: Potential Degradation Pathway

This diagram illustrates the most likely degradation pathway for this compound: ester hydrolysis.

Caption: Hydrolysis of the ester linkage, a primary degradation route.

Conclusion

The are dictated by its chemical structure, specifically the presence of a basic tertiary amine and a hydrolysable ester linkage. Its aqueous solubility is expected to be highly pH-dependent, showing significant improvement in acidic conditions. The primary degradation pathway is anticipated to be hydrolysis of the ester bond, a reaction that can be catalyzed by both acidic and basic conditions. The compound demonstrates relative stability against oxidative, thermal, and photolytic stress.

A thorough understanding and experimental verification of these properties are non-negotiable for any organization involved in the development, manufacturing, or quality control of Oxybutynin. The protocols and insights provided in this guide serve as a robust framework for researchers, scientists, and drug development professionals to characterize this and other related pharmaceutical compounds, ensuring product quality and regulatory compliance.

References

-

Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. (2018). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

This compound. PubChem. [Link]

-

A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. (2012). Reviews in Urology. [Link]

-

Oxybutynin. PubChem. [Link]

-

Oxybutynin: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Oxybutynin Impurities and Related Compound. Veeprho. [Link]

-

The durability of intravesical oxybutynin solutions over time. (2002). The Journal of Urology. [Link]

-

The Durability of Intravesical Oxybutynin Solutions Over Time. (2002). The Journal of Urology. [Link]

-

alpha-Desphenyl-alpha-cyclohexenyl oxybutynin. PubChem. [Link]

-

Development and validation of new colorimetric method for the estimation of oxybutynin chloride in bulk and dosage form. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

-

Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. (1991). Journal of Medicinal Chemistry. [Link]

-

Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. (2017). ResearchGate. [Link]

-

An Updated Structure of Oxybutynin Hydrochloride. (2024). ACS Omega. [Link]

-

The Durability of Intravesical Oxybutynin Solutions Over Time. (2002). ResearchGate. [Link]

-

OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). MDPI. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). Molecules. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (2023). Pharmaguideline. [Link]

Sources

- 1. This compound | C22H25NO3 | CID 4918064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Oxybutynin: Package Insert / Prescribing Information [drugs.com]

- 5. The durability of intravesical oxybutynin solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auajournals.org [auajournals.org]

- 7. ijpba.info [ijpba.info]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Potential Biological Activity of Oxybutynin Degradation Products

Introduction

Oxybutynin is a widely prescribed anticholinergic agent for the management of overactive bladder.[1][2] As with any pharmaceutical compound, the stability of the oxybutynin molecule is of critical importance, as degradation can lead to the formation of impurities that may possess undesirable pharmacological or toxicological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential biological activity of oxybutynin degradation products. We will delve into the known degradation pathways, outline a systematic approach for the biological evaluation of novel impurities, and provide detailed experimental protocols grounded in regulatory guidelines.

Understanding the Degradation Landscape of Oxybutynin

The degradation of oxybutynin can occur through two primary routes: metabolic transformation in the body and chemical degradation under various stress conditions during manufacturing and storage.

Metabolic Degradation

Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[3][4] This leads to the formation of several metabolites, the most significant of which are:

-

N-desethyloxybutynin (DEO): This is the principal active metabolite of oxybutynin.[3][4][5] DEO exhibits a pharmacological activity profile similar to the parent drug, acting as a competitive antagonist at muscarinic receptors.[3][4][5][6] In fact, plasma concentrations of DEO can be four to ten times higher than those of oxybutynin after oral administration, contributing significantly to both the therapeutic effect and the anticholinergic side effects, such as dry mouth.[4][6][7]

-

Phenylcyclohexylglycolic acid (PCGA): This metabolite is considered pharmacologically inactive.[3][4]

-

Oxybutynin N-oxide (Oxy-NO) and Oxybutynin Enaminoketone (Oxy-EK): N-oxidation represents another metabolic pathway, leading to the formation of Oxy-NO, which can then rearrange to Oxy-EK. Studies have shown that Oxy-EK lacks antimuscarinic activity.

-

Hydroxylated Metabolites: Hydroxylation of the cyclohexyl ring also occurs, leading to additional metabolites.

Chemical Degradation

Forced degradation studies, which subject the drug substance to stress conditions such as heat, light, humidity, acid, and base hydrolysis, and oxidation, are crucial for identifying potential degradation products that may form during the product's lifecycle. While specific publicly available data on the biological activity of many of these process-related impurities and forced degradation products are scarce, their identification is the first step in a comprehensive safety and activity assessment.

Commonly identified degradation impurities for oxybutynin include:

-

Oxybutynin Related Compound A (α-Cyclohexyl-α-hydroxybenzeneacetic acid)

-

Oxybutynin Related Compound B (Methyl α-Cyclohexyl-α-hydroxybenzeneacetate)[8][9]

-

Oxybutynin Related Compound C

-

Cyclohexenyl analog of oxybutynin

-

Diphenyl analog of oxybutynin

-

Ethylpropyl analog of oxybutynin[10]

The following table summarizes the key known degradation products of oxybutynin.

| Degradation Product | Type | Known Biological Activity |

| N-desethyloxybutynin (DEO) | Metabolite | Pharmacologically active; similar anticholinergic activity to oxybutynin.[3][4][6] |

| Phenylcyclohexylglycolic acid (PCGA) | Metabolite | Pharmacologically inactive.[3][4] |

| Oxybutynin Enaminoketone (Oxy-EK) | Metabolite | Lacks antimuscarinic activity. |

| Oxybutynin Related Compound A | Impurity | Data not publicly available. |

| Oxybutynin Related Compound B | Impurity | Data not publicly available. |

| Oxybutynin Related Compound C | Impurity | Data not publicly available. |

| Cyclohexenyl analog | Impurity | Data not publicly available. |

| Diphenyl analog | Impurity | Data not publicly available. |

| Ethylpropyl analog | Impurity | Data not publicly available. |

A Framework for the Biological Evaluation of Novel Degradation Products

When a novel degradation product of oxybutynin is identified, a systematic evaluation of its potential biological activity is warranted. This evaluation should be guided by a risk-based approach, taking into account the concentration at which the impurity is present. The International Council for Harmonisation (ICH) guidelines provide a robust framework for this process.[11][12][13]

The following diagram illustrates a logical workflow for the biological evaluation of oxybutynin degradation products.

Caption: Workflow for the Biological Evaluation of Oxybutynin Degradation Products.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the biological evaluation of oxybutynin degradation products. These protocols are based on established and widely accepted scientific standards.

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

This assay determines the affinity of a test compound for muscarinic acetylcholine receptors.

1. Materials:

-

Test compound (oxybutynin degradation product)

-

Radioligand (e.g., [³H]-N-methylscopolamine)

-

Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human M1, M2, or M3 receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Atropine (as a positive control and for determining non-specific binding)

-

Scintillation cocktail

-

Scintillation counter

2. Procedure:

-

Prepare serial dilutions of the test compound and atropine in the binding buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, atropine, or buffer (for total binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of atropine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a test compound on cell viability.[14][15][16]

1. Materials:

-

Human cell line (e.g., HepG2 for liver cytotoxicity)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

2. Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the test compound) and a positive control (a known cytotoxic agent).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-